4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Synthesis and Characterization
- The compound has been used as an intermediate in the synthesis of new imidazole-containing antifungal agents, as demonstrated by Attia et al. (2013) in their study on the synthesis and characterization of related compounds. They highlight the compound's utility in developing antifungal agents due to its structural properties (Attia et al., 2013).
Corrosion Inhibition
- Ammal et al. (2018) explored the use of imidazole derivatives, including compounds structurally similar to "4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol", as corrosion inhibitors. Their study shows the potential of these compounds in protecting metals against corrosion, particularly in acidic environments (Ammal et al., 2018).
Catalysis
- Imidazole compounds, akin to the mentioned chemical, have been used as catalysts in intramolecular reactions. For example, Pouy et al. (2012) investigated the catalytic activity of similar compounds in hydroalkoxylation and hydroamination of alkynes, demonstrating their efficiency in facilitating these chemical transformations (Pouy et al., 2012).
Molecular Aggregation
- Research by Matwijczuk et al. (2016) on compounds with similar structures focused on their aggregation behavior in various solvents. This study is significant for understanding the physicochemical properties of these compounds and their potential applications in various fields (Matwijczuk et al., 2016).
Anticancer Agents
- Rashid et al. (2012) synthesized benzimidazoles bearing oxadiazole nucleus, related to the queried compound, and assessed their potential as anticancer agents. This research demonstrates the therapeutic applications of such compounds in medicine (Rashid et al., 2012).
Nonlinear Optical Properties
- Almansour et al. (2016) studied the nonlinear optical (NLO) properties of benzimidazole-tethered oxazepine heterocyclic hybrids. These studies are crucial for the development of materials for optical and electronic applications (Almansour et al., 2016).
Spectroscopic and Thermodynamic Properties
- Uppal et al. (2019) conducted spectroscopic and thermodynamic studies on a compound structurally similar to the queried chemical. These studies are essential for understanding the fundamental properties of these compounds and their potential applications (Uppal et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The compound “4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol” is a derivative of imidazole . Imidazole derivatives are known to interact with a wide range of targets, including various enzymes and receptors, due to their broad range of chemical and biological properties . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the target they interact with . For instance, some imidazole derivatives can act as inhibitors for certain enzymes, while others might bind to receptors and modulate their activity
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their wide range of targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. As mentioned earlier, imidazole derivatives can have a wide range of biological activities . .
Properties
IUPAC Name |
4-[(2-propan-2-ylimidazol-1-yl)methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10(2)11-13-5-6-14(11)9-12(15)3-7-16-8-4-12/h5-6,10,15H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDZGMQBMGNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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